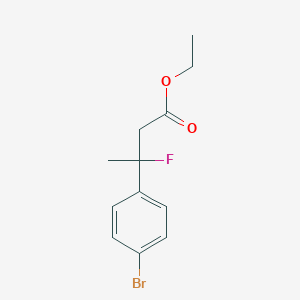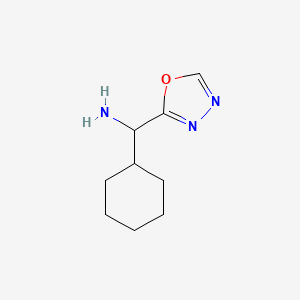
Cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine is a chemical compound that features a cyclohexyl group attached to a 1,3,4-oxadiazole ring, which is further connected to a methanamine group. The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. Compounds containing the 1,3,4-oxadiazole moiety are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the cyclization of thiosemicarbazides using tosyl chloride and pyridine as reagents . The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the disruption of cellular processes and the induction of apoptosis in cancer cells . Additionally, it can interfere with signaling pathways such as the NF-kB pathway, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with similar biological activities but different structural properties.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in energetic materials.
1,2,3-Oxadiazole: Less commonly studied but still of interest for its unique chemical properties.
Uniqueness
Cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the cyclohexyl group enhances its lipophilicity and potential interactions with biological membranes, while the methanamine group provides additional sites for chemical modification and functionalization .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
cyclohexyl(1,3,4-oxadiazol-2-yl)methanamine |
InChI |
InChI=1S/C9H15N3O/c10-8(9-12-11-6-13-9)7-4-2-1-3-5-7/h6-8H,1-5,10H2 |
InChI Key |
JTNXPEAEMADYQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=NN=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


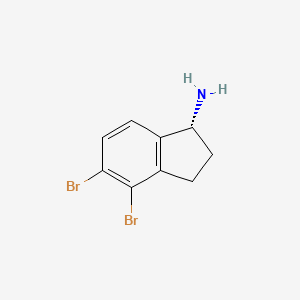
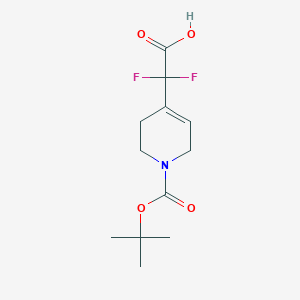
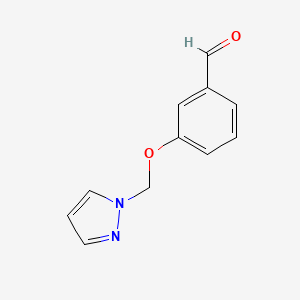
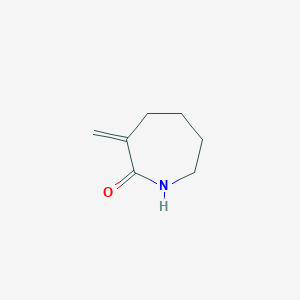
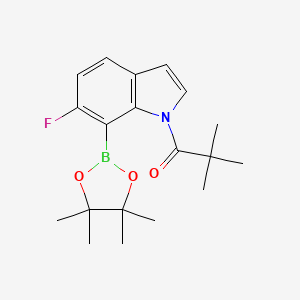
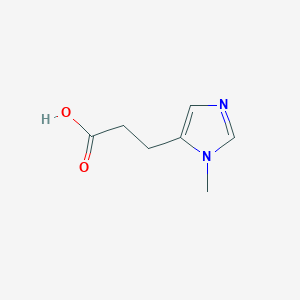
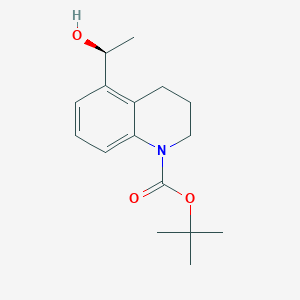
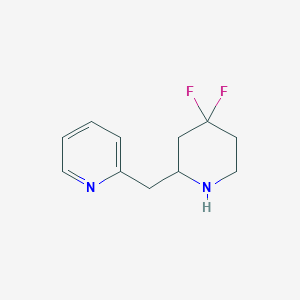
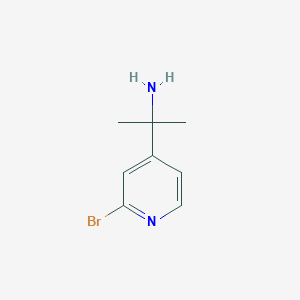

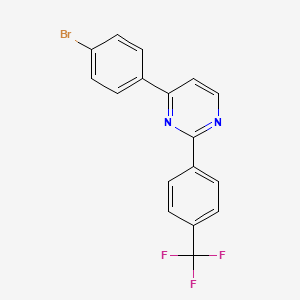
![Rel-tert-butyl (2S,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12979971.png)
![(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12979975.png)
